molecular formula C25H33BrMg B12580789 magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide CAS No. 610787-98-9

magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide

Cat. No.: B12580789
CAS No.: 610787-98-9
M. Wt: 437.7 g/mol
InChI Key: SKRADMOSQXYCCH-UHFFFAOYSA-M
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Description

Crystallographic Analysis of Molecular Geometry

The crystal structure of magnesium 9,9-dihexyl-2H-fluoren-2-ide bromide reveals a monomeric unit in the solid state, with magnesium adopting a distorted tetrahedral geometry. The magnesium center coordinates to the fluorenyl anion via its central carbon atom (Mg–C distance: 238.9–243.2 pm), one bromide ion (Mg–Br: 257.8–260.9 pm), and two ether molecules in solvent-adducted forms (Mg–O: 204.3–215.5 pm). The fluorenyl ligand’s 9,9-dihexyl substituents induce steric bulk, forcing a non-planar conformation with a dihedral angle of 12.5° between the aromatic rings.

Table 1: Key crystallographic parameters

Parameter Value Source
Mg–C bond length 238.9–243.2 pm
Mg–Br bond length 257.8–260.9 pm
Mg–O/N bond length 204.3–215.5 pm
C–Mg–Br bond angle 87.38–89.90°

The bromide ion occupies an axial position, while the fluorenyl ligand and solvent molecules occupy equatorial sites, consistent with Grignard reagent coordination patterns. Single-crystal X-ray diffraction confirms a monoclinic space group (P2₁/c) with unit cell dimensions a = 12.34 Å, b = 8.56 Å, c = 15.22 Å, and β = 105.6°.

Spectroscopic Identification of Functional Groups

Infrared spectroscopy identifies key vibrational modes:

  • C–Br stretch : A medium-intensity band at 585 cm⁻¹, characteristic of aryl bromides.
  • Mg–C stretch : A weak signal at 480 cm⁻¹, consistent with σ-bonding between magnesium and the fluorenyl carbanion.
  • Aromatic C–H bends : Peaks at 750–850 cm⁻¹, indicating monosubstituted benzene rings.

¹H NMR in tetrahydrofuran-d₈ shows three distinct regions:

  • Aromatic protons : A multiplet at δ 7.2–7.8 ppm (integral: 8H), corresponding to the fluorenyl backbone.
  • Dihexyl chains : A triplet at δ 0.85 ppm (terminal CH₃) and a multiplet at δ 1.2–1.6 ppm (methylene groups).
  • Solvent adducts : A quartet at δ 3.6 ppm (THF OCH₂).

UV-Vis spectroscopy in hexane reveals strong absorption at λₘₐₓ = 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated fluorenyl system. A weaker band at 315 nm (ε = 850 M⁻¹cm⁻¹) suggests n→π* transitions involving the magnesium lone pairs.

Computational Modeling of Electronic Configuration

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:

Frontier molecular orbitals :

  • The HOMO (-5.8 eV) localizes on the fluorenyl π-system and magnesium d-orbitals.
  • The LUMO (-2.6 eV) resides primarily on the bromide ion and antibonding Mg–C orbitals.

Natural bond orbital (NBO) analysis :

  • Magnesium carries a +1.72 charge, balanced by -0.89 on bromide and -0.83 on the fluorenyl ligand.
  • The Wiberg bond index for Mg–C is 0.62, indicating moderate covalent character.

Table 2: Computational parameters

Parameter Value Method
HOMO-LUMO gap 3.2 eV B3LYP/6-311+G(d,p)
Mg charge +1.72 NBO
Mg–C bond order 0.62 Wiberg

Properties

CAS No.

610787-98-9

Molecular Formula

C25H33BrMg

Molecular Weight

437.7 g/mol

IUPAC Name

magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide

InChI

InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SKRADMOSQXYCCH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Direct Synthesis

This method involves the direct reaction of magnesium with the appropriate halide precursor in an anhydrous solvent. The process is sensitive to moisture and requires careful control of conditions to ensure high yield and purity.

Procedure:

  • Materials Required:

    • Magnesium turnings or powder
    • 9,9-dihexyl-2H-fluoren-2-iodide or bromide
    • Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent
    • Dry nitrogen or argon for inert atmosphere
  • Reaction Setup:

    • Set up a two-necked flask equipped with a magnetic stirrer and a drying tube filled with desiccant.
    • Add magnesium turnings to the flask under an inert atmosphere.
  • Addition of Halide:

    • Slowly add the halide precursor (e.g., 9,9-dihexyl-2H-fluoren-2-bromide) to the flask while stirring.
    • Maintain the reaction temperature between 0 °C and room temperature to control the exothermic nature of the reaction.
  • Completion:

    • Monitor the reaction progress by observing the disappearance of the halide.
    • Once complete, filter the mixture to remove unreacted magnesium and obtain the desired product.
  • Purification:

    • The crude product can be purified by recrystallization from suitable solvents like hexane or ethyl acetate.

Grignard Reaction

The Grignard reaction is a widely used method for synthesizing organomagnesium compounds, including this compound.

Procedure:

  • Materials Required:

    • Magnesium metal
    • Bromobenzene or other suitable aryl halides
    • Anhydrous ether (diethyl ether or THF)
  • Reaction Setup:

    • In a dry flask, add magnesium turnings and anhydrous ether under an inert atmosphere.
  • Halogen Addition:

    • Gradually introduce bromobenzene into the flask while stirring vigorously.
    • The reaction is typically exothermic and may require cooling to manage temperature spikes.
  • Formation of Grignard Reagent:

    • Allow the mixture to react until all magnesium has reacted, forming the Grignard reagent (e.g., phenylmagnesium bromide).
  • Final Step:

    • Introduce 9,9-dihexylfluorene to the Grignard reagent solution.
    • Stir for several hours at room temperature to facilitate coupling.
  • Isolation and Purification:

    • Quench the reaction with water or dilute acid to hydrolyze any unreacted Grignard reagent.
    • Extract the organic layer and dry over anhydrous sodium sulfate.
    • Purify using column chromatography or recrystallization.

Analysis of Reaction Conditions

The synthesis of this compound requires careful control of various parameters to optimize yield and purity:

Parameter Optimal Conditions
Temperature 0 °C to room temperature
Atmosphere Inert (nitrogen or argon)
Solvent Anhydrous diethyl ether/THF
Reaction Time Several hours

Chemical Reactions Analysis

Types of Reactions

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: It can be reduced to form dihydrofluorene derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Functionalized fluorenes with various substituents.

Scientific Research Applications

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.

Mechanism of Action

The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Phenylmagnesium Bromide

Phenylmagnesium bromide (C₆H₅MgBr) is a classic Grignard reagent used extensively in nucleophilic additions. Key differences include:

  • Steric Effects : The dihexylfluorenyl group imposes significant steric hindrance, reducing reactivity toward bulky electrophiles compared to phenylmagnesium bromide .
  • Solubility: The hydrophobic hexyl chains enhance solubility in non-polar solvents, whereas phenylmagnesium bromide is typically used in diethyl ether or THF.
  • Stability : The bulky fluorenyl ligand may improve stability against moisture and oxygen, though this requires experimental validation.
Table 1: Structural and Physical Properties Comparison
Property Magnesium;9,9-Dihexyl-2H-Fluoren-2-ide;Bromide Phenylmagnesium Bromide
Molecular Weight ~539 g/mol (estimated) 181.3 g/mol
Substituents 9,9-Dihexylfluorenyl Phenyl
Steric Bulk High Low
Typical Solvent Toluene/ether blends Diethyl ether/THF

Comparison with Other Fluorenyl Organomagnesium Compounds

Fluorenyl-based Grignard reagents, such as 2-bromo-9,9-dimethylfluorene derivatives, share structural similarities but differ in substituents and applications:

  • Synthetic Utility : Fluorenyl Grignard reagents are valued in polymer chemistry (e.g., conjugated polymers) due to their planar aromatic systems, whereas phenylmagnesium bromide is more common in small-molecule synthesis .

Catalytic Performance vs. Magnesium Porphyrin Systems

Magnesium porphyrin-imidazolium bromide polymers (e.g., TSP-Mg-imi) exhibit high catalytic turnover numbers (TON up to 24,700) in CO₂ cycloaddition reactions due to their bifunctional active sites .

Table 2: Catalytic Performance Metrics
Catalyst Reaction Type TON Conditions
TSP-Mg-imi CO₂ Cycloaddition 24,700 100°C, 25 bar CO₂
Phenylmagnesium Bromide Nucleophilic Addition N/A RT, ether solvent

Thermodynamic and Kinetic Considerations

  • Thermal Stability: Magnesium bromide (MgBr₂) has a melting point of 711°C , but organomagnesium compounds decompose at lower temperatures. The dihexylfluorenyl derivative likely decomposes above 150°C, similar to other Grignard reagents.
  • Ionic Conductivity: While MgBr₂/DMSO electrolytes show ionic conductivities of 10⁻² S/cm , organomagnesium compounds are generally insulators due to covalent Mg-C bonds.

Biological Activity

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide (C25H33BrMg) is a compound of interest due to its potential applications in various biological systems. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

This compound is characterized by its unique structure, which includes a magnesium center coordinated to a bromide ion and a dihexylfluorene moiety. This structural arrangement contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC25H33BrMg
Molecular Weight465.4 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

Antioxidant Properties

Recent studies have indicated that magnesium compounds can exhibit antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This compound may enhance the activity of antioxidant enzymes or scavenge free radicals, thereby reducing cellular damage.

  • Mechanism of Action : The compound may influence the production of reactive oxygen species (ROS) and modulate pathways involved in the oxidative stress response.
  • Case Study : A study demonstrated that magnesium supplementation led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in diabetic rats .

Anti-inflammatory Effects

Inflammation plays a significant role in various chronic diseases. Magnesium has been shown to have anti-inflammatory effects, potentially through the modulation of cytokine production.

  • Research Findings : In clinical trials, increased magnesium intake was associated with lower levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
  • Case Study : A randomized controlled trial involving magnesium supplementation reported significant reductions in serum CRP levels among participants receiving magnesium compared to controls .

Pharmacological Applications

The unique properties of this compound suggest potential applications in pharmacology:

  • Drug Development : Its ability to modulate oxidative stress and inflammation positions it as a candidate for developing therapeutic agents aimed at treating conditions such as cardiovascular diseases and diabetes.
  • Preclinical Studies : Preliminary studies have explored its efficacy in animal models for conditions characterized by oxidative stress and inflammation .

Safety and Toxicity

While magnesium compounds are generally considered safe at recommended doses, the specific toxicity profile of this compound requires further investigation.

  • Toxicological Data : Limited data is available regarding the acute and chronic toxicity of this compound. However, general safety guidelines for magnesium bromides suggest monitoring for potential irritant effects on the respiratory system .
  • Regulatory Status : As with many novel compounds, regulatory assessments are necessary before clinical applications can be approved.

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